2-(Difluoromethoxy)benzo[d]oxazole-6-methanol
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol, a common synthetic route includes the reaction of 2-aminophenol with a difluoromethoxy-substituted aldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the cyclization reactions . These methods allow for the large-scale production of benzoxazole compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions include difluoromethoxy-substituted benzoxazole derivatives, which can exhibit enhanced pharmacological activities .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound is used in the synthesis of drugs for treating gastrointestinal disorders.
6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Known for its antimicrobial properties.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-6-methanol stands out due to its unique combination of difluoromethoxy and methanol functional groups, which contribute to its distinct pharmacological profile. The presence of these groups enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C9H7F2NO3 |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-3,8,13H,4H2 |
InChI Key |
VQDXDIXZFGBTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)OC(F)F |
Origin of Product |
United States |
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